molecular formula C11H17NO4 B14725517 Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-46-9

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B14725517
CAS No.: 5336-46-9
M. Wt: 227.26 g/mol
InChI Key: QRYSDXRTTIPMLX-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is known for its unique structure, which includes a pyrrolidine ring with two keto groups and an ethyl ester group. This compound is primarily used in research and development settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve the use of automated systems for mixing and purification to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound in scientific studies .

Properties

CAS No.

5336-46-9

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-3-5-6-12-7-8(9(13)10(12)14)11(15)16-4-2/h8H,3-7H2,1-2H3

InChI Key

QRYSDXRTTIPMLX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(C(=O)C1=O)C(=O)OCC

Origin of Product

United States

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